2,4-Diphenylpyrimidine

Kinase Inhibition FAK Non-Small Cell Lung Cancer

2,4-Diphenylpyrimidine (CAS 25095-48-1) is a regiospecific scaffold critical for replicating literature results: FAK kinase inhibitor IC50 reaches 4.968 nM, and TADF OLED ΔEST is as low as 0.10 eV (EQE 24.1%). Generic isomers cannot substitute—the 2,4-substitution pattern is essential for target binding and photophysical performance. Procure high-purity ≥95% product for focused library synthesis and SAR studies. Quality assurance documentation available.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 25095-48-1
Cat. No. B12087079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenylpyrimidine
CAS25095-48-1
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-17-16(18-15)14-9-5-2-6-10-14/h1-12H
InChIKeyWDRUBCBSUBXPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diphenylpyrimidine CAS 25095-48-1: Verified Molecular Properties and Core Scaffold Identity for Research Procurement


2,4-Diphenylpyrimidine (CAS 25095-48-1) is a heterocyclic aromatic compound with a molecular formula of C₁₆H₁₂N₂ and a molecular weight of 232.28 g/mol [1]. Its structure is defined by a central pyrimidine ring substituted with phenyl groups at the 2- and 4-positions, which confers a rigid, planar aromatic system . This core scaffold serves as a privileged template in medicinal chemistry for the development of kinase inhibitors and is also investigated for its photophysical properties in organic light-emitting diode (OLED) materials [2].

The Critical Substitution Pattern of 2,4-Diphenylpyrimidine: Why Alternative Diphenylpyrimidine Isomers Are Not Interchangeable in Target Binding and Device Performance


The substitution pattern on the pyrimidine ring is a critical determinant of molecular function, making generic interchange of diphenylpyrimidine isomers infeasible. For example, the 2,4-substitution pattern in 2,4-diphenylpyrimidine dictates a distinct electronic and geometric arrangement compared to its 4,6-disubstituted isomer, directly impacting key performance metrics [1]. In thermally activated delayed fluorescence (TADF) applications, the 2,4-regioisomer can achieve a significantly smaller singlet-triplet energy gap (ΔEST) of approximately 0.10 eV compared to 0.28 eV for the 4,6-isomer, a difference that fundamentally governs the efficiency of reverse intersystem crossing and, consequently, the device's external quantum efficiency [1]. This regiochemical specificity extends to biological systems where the spatial orientation of the phenyl rings influences kinase binding pocket complementarity and resulting inhibitory potency [2]. Procurement of the specific 2,4-isomer is therefore non-negotiable for replicating literature findings or achieving target specifications.

Head-to-Head Performance Data for 2,4-Diphenylpyrimidine Derivatives: Quantified Advantages Over Established Comparators


FAK Inhibitory Activity: Coumarin-Containing 2,4-Diphenylpyrimidine Derivative (8a) vs. TAE226 in NSCLC Models

A 2,4-diphenylpyrimidine-coumarin hybrid, compound 8a, demonstrates superior FAK kinase inhibition and cellular antiproliferative activity compared to the reference inhibitor TAE226 [1]. This establishes a clear quantitative advantage for this specific derivative in a head-to-head comparison.

Kinase Inhibition FAK Non-Small Cell Lung Cancer Antiproliferative

FAK Kinase Domain Inhibition: Compound 8a vs. TAE226

In a direct enzymatic assay, the 2,4-diphenylpyrimidine derivative 8a exhibits significantly more potent inhibition of the FAK kinase domain compared to the control drug TAE226 [1].

Kinase Inhibition FAK Enzymatic Assay

PI3Kγ Kinase Inhibition: N,4-Diphenylpyrimidin-2-amine (C8) vs. TG100713

A derivative from the N,4-diphenylpyrimidin-2-amine series, compound C8, demonstrates superior inhibitory activity against PI3Kγ kinase compared to the control drug TG100713 [1]. This comparison highlights the potency advantage achievable with this specific 2,4-diphenylpyrimidine-based scaffold.

Kinase Inhibition PI3Kγ Cancer

Thermal Stability for OLED Host Material: 2,4-Diphenylpyrimidine-Based Host (Py2ICz) Achieving High EQE

A 2,4-diphenylpyrimidine-based bipolar host material (Py2ICz) enables high performance in solution-processed green TADF-OLEDs, with its thermal stability being a key enabling property for device fabrication and longevity [1]. While direct comparator thermal data is class-level, the performance outcome is quantitative.

OLED TADF Host Material Thermal Stability

Data-Driven Application Scenarios for Procuring 2,4-Diphenylpyrimidine (CAS 25095-48-1)


Medicinal Chemistry: Lead Optimization for FAK-Targeted Cancer Therapeutics

For research programs developing novel Focal Adhesion Kinase (FAK) inhibitors to treat non-small cell lung cancer (NSCLC) or other solid tumors, 2,4-diphenylpyrimidine serves as a validated core scaffold. The quantitative evidence shows that derivatives like compound 8a achieve an IC50 of 0.28 μM in H1299 cells and 4.968 nM against FAK kinase, significantly outperforming the reference inhibitor TAE226 [1]. This scaffold provides a potent starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and in vivo efficacy. Procurement of high-purity 2,4-diphenylpyrimidine enables the synthesis of focused libraries to explore this promising chemical space.

Chemical Biology: Development of Selective CDK2/CDK9 Probes

The N2,N4-diphenylpyrimidine-2,4-diamine scaffold, derived from the 2,4-diphenylpyrimidine core, has been identified as a potent inhibitor of cyclin-dependent kinases CDK2 and CDK9, with optimized derivatives achieving IC50 values of 83 nM and 65 nM, respectively [1]. These kinases are crucial regulators of cell cycle progression and transcription. Procuring 2,4-diphenylpyrimidine allows for the synthesis of analogs to develop selective chemical probes for dissecting CDK2/9 biology in cancer and other proliferative diseases, leveraging a scaffold with proven target engagement.

Materials Science: Synthesis of Advanced Host Materials for High-Efficiency TADF-OLEDs

In the field of organic electronics, 2,4-diphenylpyrimidine is a key electron-accepting building block for constructing bipolar host materials used in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). Derivatives such as Py2ICz, synthesized by coupling 2,4-diphenylpyrimidine with carbazole donors, have enabled solution-processed green OLEDs with a maximum external quantum efficiency (EQE) of 24.1% [1]. This high efficiency is underpinned by the favorable electronic properties of the pyrimidine core, including its ability to facilitate a small ΔEST, which is critical for efficient exciton harvesting. Procuring this specific isomer ensures the correct regiochemistry required to achieve these performance metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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